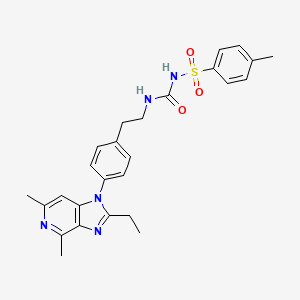
Isatin
Vue d'ensemble
Description
Elle a été obtenue pour la première fois par Otto Linné Erdman et Auguste Laurent en 1840 comme produit de l'oxydation du colorant indigo par l'acide nitrique et les acides chromiques . L'isatine est un produit naturel bien connu que l'on trouve dans les plantes du genre Isatis, dans Couroupita guianensis, et également chez l'homme en tant que dérivé métabolique de l'adrénaline . Elle se présente sous la forme d'une poudre rouge-orange et est couramment utilisée comme bloc de construction pour la synthèse de divers composés biologiquement actifs .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Isatin, also known as 1H-indole-2,3-dione, is an indole derivative that interacts with several targets in the body. One of its primary targets is the enzyme Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues . This compound also interacts with other biological targets such as tyrosine kinase, histone deacetylase, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) .
Mode of Action
This compound acts as a reversible inhibitor for the enzyme Amine oxidase [flavin-containing] B . By inhibiting this enzyme, this compound increases the level of dopamine in the brain . When interacting with other targets like tyrosine kinase, histone deacetylase, tubulin, and ERK1/2, this compound derivatives modulate their activities, leading to apoptosis and influencing apoptosis-related gene expression .
Biochemical Pathways
For instance, they can affect pathways related to apoptosis, cell proliferation, and inflammation . More research is needed to fully elucidate the specific biochemical pathways affected by this compound.
Pharmacokinetics
It is known that this compound is an endogenous compound found in many plants and in mammalian tissues
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, by inhibiting Amine oxidase [flavin-containing] B, this compound can increase dopamine levels in the brain . Its interaction with other targets like tyrosine kinase, histone deacetylase, tubulin, and ERK1/2 can lead to apoptosis and influence apoptosis-related gene expression . These effects can contribute to this compound’s broad-spectrum biological activities, including its antiviral, anticancer, and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is found in many plants and in mammalian tissues , suggesting that it can function in diverse biological environments
Safety and Hazards
Orientations Futures
Isatin, a versatile nucleus in the field of medicinal chemistry, must serve as a future therapeutic lead for developing various biological agents by structural modifications or alterations on this compound scaffolds . This can be utilized to develop potentially active agents in future investigations .
Analyse Biochimique
Biochemical Properties
Isatin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the detection of specific amino acids like proline and hydroxyproline through the this compound test . The test produces a colored addition product with the this compound reagent .
Cellular Effects
This compound and its derivatives have a wide variety of biological activities. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Méthodologie de Sandmeyer : C'est la méthode la plus ancienne et la plus simple pour synthétiser l'isatine. Elle implique la condensation de l'hydrate de chloral et d'une arylamine primaire (par exemple, l'aniline) en présence de chlorhydrate d'hydroxylamine et de sulfate de sodium aqueux pour former une α-isonitrosoacétanilide.
Méthodologie de Stolle : Cette méthode est considérée comme la meilleure alternative à la méthodologie de Sandmeyer pour synthétiser les isatines substituées et non substituées.
Méthodes de production industrielle
La production industrielle de l'isatine implique généralement l'oxydation du colorant indigo à l'aide d'acide nitrique et d'acides chromiques. Cette méthode est efficace et permet d'obtenir de l'isatine de haute pureté adaptée à diverses applications .
Analyse Des Réactions Chimiques
L'isatine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'isatine peut être oxydée pour former divers produits, notamment les 2-oxindoles et la tryptanthrine.
Réduction : La réduction de l'isatine peut produire des composés comme les oxindoles.
Substitution : L'isatine peut subir des réactions de substitution, telles que les réactions de Friedel-Crafts, pour former divers dérivés.
Extension de cycle : L'isatine peut participer à des réactions d'extension de cycle pour former des composés hétérocycliques plus grands.
Condensation aldolique : L'isatine peut subir des réactions de condensation aldolique pour former des molécules complexes.
Les réactifs couramment utilisés dans ces réactions comprennent les acides forts (par exemple, l'acide sulfurique), les agents oxydants (par exemple, le TBHP) et les agents réducteurs (par exemple, le borohydrure de sodium). Les principaux produits formés à partir de ces réactions comprennent les 2-oxindoles, la tryptanthrine, les indirubines et diverses isatines substituées .
Applications de la recherche scientifique
L'isatine et ses dérivés ont un large éventail d'applications de recherche scientifique :
Industrie : L'isatine est utilisée dans l'industrie des colorants pour produire des couleurs comme le bleu Maya et le jaune Maya.
Mécanisme d'action
L'isatine exerce ses effets par divers mécanismes :
Inhibition de la monoamine oxydase : L'isatine est un inhibiteur réversible des enzymes de la monoamine oxydase (MAO), avec une plus grande sélectivité pour la MAO-B que pour la MAO-A.
Activité anticancéreuse : Les dérivés de l'isatine peuvent inhiber l'activité des kinases, des protéases, l'initiation de la traduction, la néo-vascularisation et la polymérisation de la tubuline.
Activité antivirale : Les dérivés de l'isatine inhibent la synthèse des protéines structurales virales, empêchant ainsi la réplication virale.
Comparaison Avec Des Composés Similaires
L'isatine est structurellement similaire à des composés comme l'indole, l'oxindole et la phtalimide . Elle est unique en raison de sa réactivité polyvalente et de son large éventail d'activités biologiques. Des composés similaires comprennent :
Indole : Un précurseur de nombreux produits naturels et pharmaceutiques.
Oxindole : Un composé ayant une activité biologique significative, souvent utilisé en chimie médicinale.
Phtalimide : Utilisé dans la synthèse de divers composés organiques et comme précurseur d'autres produits chimiques.
La combinaison unique de réactivité et d'activité biologique de l'isatine en fait un composé précieux dans les applications de recherche et industrielles.
Propriétés
IUPAC Name |
1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDYKVIHCLTXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Record name | isatin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Isatin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038694 | |
| Record name | Isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |
| Record name | Isatin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000111 [mmHg] | |
| Record name | Isatin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-56-5 | |
| Record name | Isatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2,3-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1H-Indole-2,3-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203.00 °C. @ 760.00 mm Hg | |
| Record name | Isatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Indole-2,3-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)

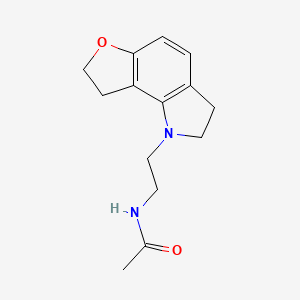

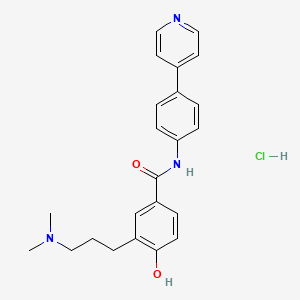
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

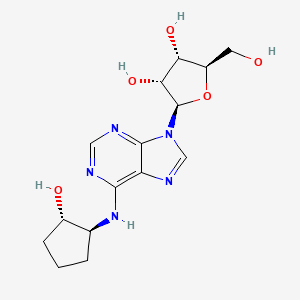
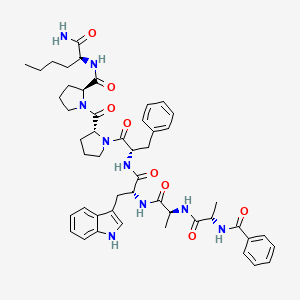
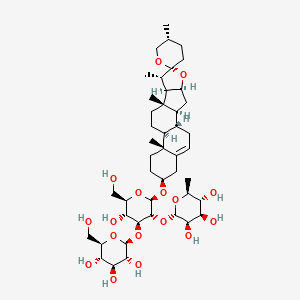


![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
